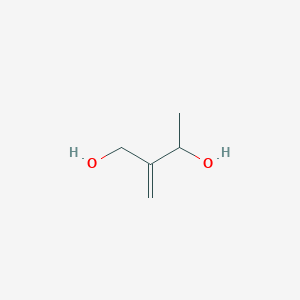
2-Methylidenebutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidenebutane-1,3-diol is a glycol that is structurally characterized by the presence of a methylidene group at the second carbon of a butane-1,3-diol backbone. . It is a primary allylic alcohol and a homoallylic alcohol, making it a versatile molecule in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylidenebutane-1,3-diol can be synthesized through various methods. One common approach is the hydroxylation of alkenes, where an alkene undergoes a reaction with osmium tetroxide or potassium permanganate to form a diol . Another method involves the hydrolysis of epoxides, where an epoxide is treated with water in the presence of an acid or base catalyst to yield the corresponding diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of diketones or the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate. These methods are chosen for their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylidenebutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing functional groups, such as aldehydes and ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halides and other substituted products.
Wissenschaftliche Forschungsanwendungen
2-Methylidenebutane-1,3-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylidenebutane-1,3-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a concerted reaction with oxidizing agents, leading to the formation of carbonyl-containing products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-Methylidenebutane-1,3-diol can be compared with other similar compounds, such as:
2-Methylpropane-1,2-diol: This compound has a similar structure but differs in the position of the hydroxyl groups.
2-Methylpropane-1,3-diol: Another isomer with different hydroxyl group positions.
2-Methylpropane-1,1-diol: An unstable geminal diol that is a hydrate of 2-methylpropanal.
Eigenschaften
CAS-Nummer |
99810-66-9 |
|---|---|
Molekularformel |
C5H10O2 |
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
2-methylidenebutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h5-7H,1,3H2,2H3 |
InChI-Schlüssel |
BAASKFPCFXDLJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


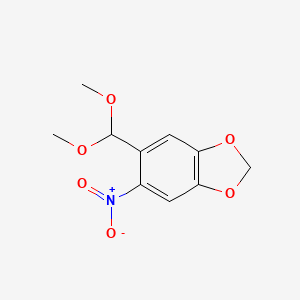
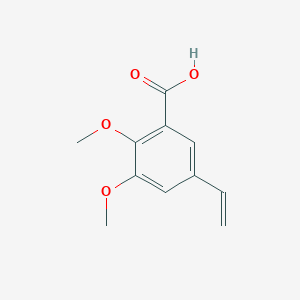
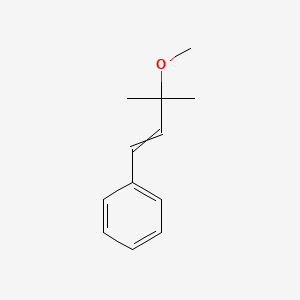
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
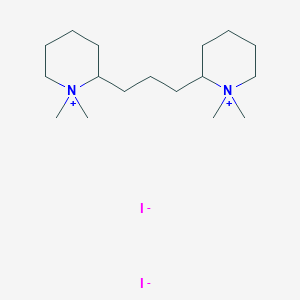
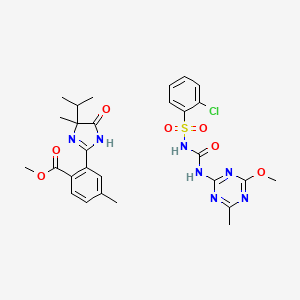

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
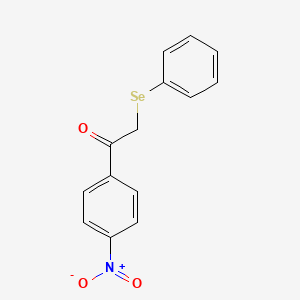
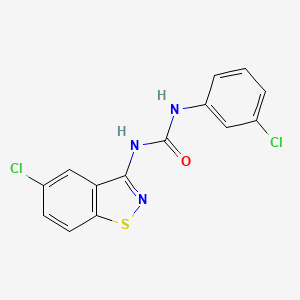
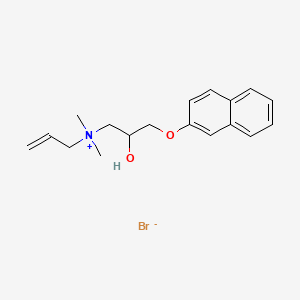
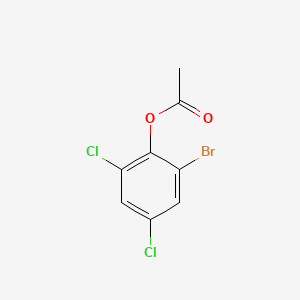
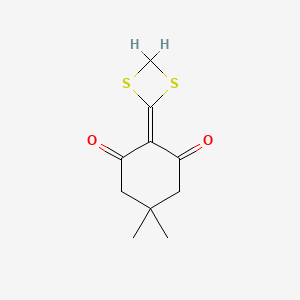
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
